Product packaging for Alaproclate hydrochloride, (R)-(Cat. No.:CAS No. 66171-52-6)

Alaproclate hydrochloride, (R)-

Cat. No.: B1260194
CAS No.: 66171-52-6
M. Wt: 292.2 g/mol
InChI Key: OPAKSOWFKIUFNP-SBSPUUFOSA-N
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Description

Historical Context of Alaproclate (B1199957) Development and Research Trajectory

Alaproclate, identified by the developmental code name GEA-654, was developed in the 1970s by the Swedish pharmaceutical company Astra AB (now AstraZeneca). wikipedia.orgdrugbank.com It was among the first generation of selective serotonin (B10506) reuptake inhibitors (SSRIs), a class of drugs that represented a significant advancement in psychopharmacology over the older tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). wikipedia.orgnih.govmidcitytms.com Alaproclate, along with compounds like zimelidine and indalpine, was pioneering in its targeted action on the serotonin transporter, aiming for a more specific mechanism of action. wikipedia.org

The primary mechanism of alaproclate identified in preclinical research is the inhibition of serotonin (5-HT) reuptake. caymanchem.commedchemexpress.com Studies in animal models demonstrated its ability to selectively block the 5-HT uptake mechanism in various brain regions, including the hippocampus and hypothalamus, with negligible action on norepinephrine (B1679862) or dopamine (B1211576) uptake. nih.gov This selectivity was considered a desirable trait for a potential antidepressant. Further research confirmed its in vivo 5-HT uptake inhibition, showing that it could antagonize the effects of 5-HT releasing agents like fenfluramine. nih.gov Beyond its SSRI activity, later studies revealed that alaproclate also acts as a non-competitive antagonist of the NMDA receptor. wikipedia.orgcaymanchem.com

Despite promising initial findings, the clinical development of alaproclate was discontinued. wikipedia.orgnih.gov This decision was based on the observation of liver complications in rodent studies, raising concerns about potential hepatotoxicity. nih.govdrugbank.com Although it never reached the market, alaproclate remains a significant compound in the history of antidepressant research, contributing to the understanding of SSRIs and the development of subsequent drugs in this class.

Significance of Enantiomeric Purity in Alaproclate Investigations

Alaproclate is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms known as enantiomers: (R)-alaproclate and (S)-alaproclate. wikipedia.orgfda.gov The original compound developed and studied was a racemic mixture, containing equal amounts of both enantiomers. fda.govnih.gov The investigation of individual enantiomers is a critical aspect of modern drug development, a concept often referred to as a "chiral switch," because enantiomers can have markedly different pharmacological, toxicological, and metabolic profiles. nih.govarizona.edu

The importance of enantiomeric purity is well-documented for many drugs, including antidepressants. For example, the SSRI citalopram (B1669093) is a racemate, while its single (S)-enantiomer, escitalopram, is a more potent and selective drug. wikipedia.orgnih.gov In the case of citalopram, the (R)-enantiomer is not only less active but may even counteract some of the beneficial effects of the (S)-enantiomer. nih.gov This principle highlights the potential for one enantiomer to be responsible for the desired therapeutic activity while the other could be inactive, less active, or contribute to unwanted side effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Cl2NO2 B1260194 Alaproclate hydrochloride, (R)- CAS No. 66171-52-6

Properties

CAS No.

66171-52-6

Molecular Formula

C13H19Cl2NO2

Molecular Weight

292.2 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2R)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m1./s1

InChI Key

OPAKSOWFKIUFNP-SBSPUUFOSA-N

SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Synonyms

2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl
A 23189
A-23189
alaproclate
alaproclate hydrochloride
alaproclate hydrochloride, (D)-isomer
alaproclate hydrochloride, (L)-isomer
alaproclate hydrochloride, (R)-
alaproclate hydrochloride, (S)-
D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride
L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride

Origin of Product

United States

Neuropharmacological Mechanisms of R Alaproclate Hydrochloride

Selective Serotonin (B10506) Reuptake Inhibition by (R)-Alaproclate Hydrochloride

Alaproclate (B1199957) was developed as one of the initial selective serotonin reuptake inhibitors (SSRIs). drugbank.comiiab.mewikipedia.org Its primary mechanism in the serotonergic system is the specific blockade of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin.

(R)-Alaproclate hydrochloride functions as a potent and selective inhibitor of the serotonin transporter (SERT). nih.govmedchemexpress.com This transporter is an integral membrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. nih.gov By binding to SERT, alaproclate blocks this reuptake process, thereby prolonging the presence of serotonin in the synapse and enhancing serotonergic neurotransmission. nih.govnih.gov In vitro binding studies have shown that alaproclate has a negligible effect on other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine (B1211576) D2 receptors, highlighting its selectivity for the serotonin system. nih.gov Unlike tricyclic antidepressants, it also possesses a negligible impact on muscarinic receptors. nih.gov

Research on alaproclate has revealed a distinct pattern of regional selectivity in its ability to block serotonin uptake within the brain. nih.gov In vivo studies measuring the inhibition of 5-HT uptake demonstrated that the compound's potency varies across different brain structures. The most pronounced inhibition was observed in the hippocampus and hypothalamus. The striatum and cerebral cortex showed a moderate response, while the spinal cord exhibited the lowest sensitivity to the compound's effects. nih.gov

Table 1: Regional Potency of Alaproclate in Blocking 5-HT Uptake In Vivo
Brain RegionRelative Potency
HippocampusHigh
HypothalamusHigh
StriatumModerate
Cerebral CortexModerate
Spinal CordLow

Within the class of SSRIs, individual agents can be distinguished by their relative affinity for the serotonin transporter and their selectivity against other neurotransmitter transporters and receptors. nih.gov Alaproclate was among the first compounds, along with zimelidine and indalpine, to be classified as a selective serotonin reuptake inhibitor. iiab.mewikipedia.org Its pharmacodynamic profile is characterized by a high specificity for SERT, with minimal interaction with norepinephrine (B1679862) or dopamine uptake mechanisms. nih.gov This contrasts with tricyclic antidepressants, such as imipramine and clomipramine, which tend to have significant effects on norepinephrine reuptake and various other receptors. nih.gov Furthermore, alaproclate's lack of significant affinity for muscarinic, histaminergic, and adrenergic receptors is a key feature that distinguishes it from older classes of antidepressants and contributes to a different pharmacological profile. nih.gov

Table 2: Comparative Receptor Affinity Profile of Alaproclate
Receptor/TransporterAlaproclate ActivityComparison to Tricyclic Antidepressants
Serotonin Transporter (SERT)Potent InhibitionSimilar (but more selective)
Norepinephrine Transporter (NET)NegligibleSignificantly less active
Dopamine Transporter (DAT)NegligibleSignificantly less active
Muscarinic ReceptorsNegligibleSignificantly less active
Histamine-H1 ReceptorsNegligibleSignificantly less active
Alpha-1 Adrenergic ReceptorsNegligibleSignificantly less active

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism of (R)-Alaproclate Hydrochloride

In addition to its well-established role as an SSRI, alaproclate exhibits a distinct mechanism of action as an antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission. drugbank.comiiab.mewikipedia.org

Alaproclate acts as a potent, non-competitive, and reversible antagonist of the NMDA receptor. nih.govmedchemexpress.com Its antagonistic action targets the ion channel associated with the receptor. nih.gov Studies using cerebellar granule cells demonstrated that alaproclate blocks NMDA-induced ion flow with an IC50 value of 0.3 microMolar. nih.gov The mechanism is non-competitive, meaning it does not compete with glutamate or the co-agonist glycine for their binding sites on the receptor. This is evidenced by the finding that high concentrations of glycine are unable to reverse the inhibition caused by alaproclate. nih.gov The compound also does not affect the receptor's sensitivity to magnesium ions. nih.gov

A defining characteristic of alaproclate's interaction with the NMDA receptor is its reversibility. The inhibitory effect is rapidly reversed upon removal of the compound by perfusion. nih.gov This contrasts with other non-competitive antagonists like dizocilpine (MK-801), whose inhibition is not reversible by perfusion. nih.gov

Table 3: Stereoselective Potency of Alaproclate Enantiomers at the NMDA Receptor
EnantiomerRelative Potency as NMDA Antagonist
(S)-AlaproclateMore Potent
(R)-AlaproclateLess Potent

Influence on Neuronal Ion Channel Function, including Voltage-Dependent Potassium Currents

(R)-Alaproclate hydrochloride exerts significant influence on neuronal ion channel function, most notably through its action as a blocker of voltage-dependent potassium (K+) currents and as an antagonist of the N-methyl-D-aspartate (NMDA) receptor-coupled ion channel. nih.govnih.gov

Research conducted on cultured rat hippocampal neurons using whole-cell voltage-clamp recording techniques revealed that alaproclate produces a concentration-dependent block of the sustained voltage-dependent K+ current. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 6.9 µM when the membrane potential was depolarized from -60 to +40 mV. nih.gov Similar blocking effects were observed in fibroblast cells engineered to express Kv1.2 K+ channels, indicating a direct interaction with this specific channel subtype. nih.gov Analysis of the voltage-dependence of this blockade and its effect on tail currents suggests that alaproclate functions via an open-channel blocking mechanism. nih.gov In studies on clonal pituitary cells, alaproclate was also found to decrease potassium conductance, leading to cell depolarization and an increased frequency of spontaneous firing. nih.gov

A notable characteristic of its interaction with potassium channels is its stereoselectivity. The (+)-enantiomer of alaproclate, corresponding to (R)-Alaproclate, was found to be a more potent blocker of K+ currents than the (-)-enantiomer. nih.gov

In addition to its effects on potassium channels, alaproclate is a potent, reversible, and noncompetitive antagonist of the NMDA receptor. nih.govnih.gov It blocks NMDA receptor currents in hippocampal neurons with an IC50 value of 1.1 µM. nih.gov This action also appears to occur predominantly through an open-channel mechanism, though a slower block of closed channels has been observed. nih.gov Interestingly, the stereoselectivity for NMDA receptor blockade is reversed compared to its action on K+ channels, with the S-(-)-enantiomer being more potent. nih.govnih.gov This suggests that the binding sites for alaproclate on these two distinct types of ion channels are structurally different. nih.gov

Table 1: Inhibitory Concentrations (IC50) of Alaproclate on Ion Channel Currents

Ion Channel TargetCell TypeIC50 Value (µM)
Sustained Voltage-Dependent K+ CurrentCultured Rat Hippocampal Neurons6.9
NMDA Receptor CurrentCultured Rat Hippocampal Neurons1.1

Interactions with Other Neurotransmitter Systems and Receptor Binding Profiles

While its effects on ion channels are significant, the primary pharmacological classification of alaproclate is as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgmedchemexpress.com Its broader interaction profile with other neurotransmitter systems reveals a high degree of selectivity.

In vitro binding studies have demonstrated that alaproclate has a highly selective profile. It is practically devoid of direct action on a variety of key monoaminergic and cholinergic receptors. nih.gov Specifically, it shows negligible affinity for serotonin (5-HT), histamine-H1, alpha-1 (α1) adrenergic, alpha-2 (α2) adrenergic, and dopamine D2 receptors. nih.gov Furthermore, unlike many tricyclic antidepressants, alaproclate has a negligible effect on muscarinic cholinergic receptors and does not block muscarinic-induced stimulation in vivo. nih.gov Consistent with its selective action on the serotonin system, studies have confirmed that alaproclate does not inhibit noradrenaline (NA) uptake in vivo. nih.gov

Table 2: Receptor Binding Affinity of Alaproclate

Receptor TargetBinding Affinity/Action
Serotonin (5-HT) ReceptorsPractically devoid of action in binding studies
Histamine-H1 ReceptorsPractically devoid of action in binding studies
Alpha-1 (α1) Adrenergic ReceptorsPractically devoid of action in binding studies
Alpha-2 (α2) Adrenergic ReceptorsPractically devoid of action in binding studies
Dopamine D2 ReceptorsPractically devoid of action in binding studies
Muscarinic Cholinergic ReceptorsNegligible action

Data on the direct comparison of peripheral versus central receptor selectivity for (R)-Alaproclate hydrochloride is limited. However, its activity within the central nervous system (CNS) shows clear regional selectivity. In vivo studies measuring the blockade of 5-HT uptake demonstrated that alaproclate's potency varies significantly across different brain regions. The compound was found to be most potent in the hippocampus and hypothalamus, followed by the striatum and cerebral cortex. nih.gov It exhibited low potency in the spinal cord. nih.gov This regional variation within the CNS indicates a degree of central selectivity in its mechanism of action.

While not specific to alaproclate, research on other neuroactive compounds, such as alpha-1 adrenergic antagonists, has shown a strong correlation between their activity at peripheral receptors and their binding affinity for central receptors. nih.gov This often suggests that the receptor subtypes are similar or identical in both the central and peripheral nervous systems. nih.gov However, the primary evidence for alaproclate's selectivity remains its regionally-differentiated efficacy within the brain. nih.gov

Biochemical and Molecular Targets of R Alaproclate Hydrochloride Beyond Neurotransmission

Modulation of Sirtuin 1 (SIRT1) Levels and Activity

Recent research has identified a novel and significant interaction between alaproclate (B1199957) and Sirtuin 1 (SIRT1), a crucial enzyme involved in cellular regulation. SIRT1 is an NAD+-dependent deacetylase that plays a vital role in various cellular processes, including stress resistance, metabolism, and aging.

Notably, studies have demonstrated that alaproclate can increase the levels of SIRT1. In one key study, alaproclate was shown to elevate SIRT1 levels in N2a murine neuroblastoma cells that express apolipoprotein E4 (ApoE4). nih.govnih.gov Furthermore, this effect was also observed in vivo, where administration of alaproclate led to an increase in SIRT1 levels within the hippocampus of a transgenic mouse model of Alzheimer's disease. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for this effect in the neuroblastoma cells was determined to be 2.3 μM. nih.govnih.gov

This modulation of SIRT1 by alaproclate suggests a therapeutic potential that extends beyond its initial intended use. By upregulating SIRT1, alaproclate may contribute to neuroprotective mechanisms, a concept further explored in the context of neurodegenerative diseases.

Table 1: Effect of Alaproclate on SIRT1 Levels

Cell Line/Animal ModelExpressed ProteinEffect of AlaproclateIC50/DoseReference
N2a murine neuroblastoma cellsApolipoprotein E4 (ApoE4)Increased SIRT1 levelsIC50 = 2.3 μM nih.govnih.gov
FXFAD-ApoE4 transgenic mouse model of Alzheimer's disease---Increased SIRT1 levels in the hippocampus20 mg/kg twice daily nih.govnih.gov

Potential Pathways in Neurodegeneration Research

A significant aspect of (R)-alaproclate hydrochloride's molecular activity, with direct relevance to neurodegeneration, is its function as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor is a key player in synaptic plasticity and neuronal communication; however, its overactivation can lead to excitotoxicity, a process implicated in the neuronal cell death observed in various neurodegenerative disorders.

Research has shown that alaproclate blocks NMDA-induced currents in rat hippocampal neurons with an IC50 value of 1.1 μM. nih.govnih.gov This antagonistic action is stereoselective, with the (S)-(-)-enantiomer demonstrating greater potency than the (R)-(+)-enantiomer. nih.gov The inhibition is reversible, meaning the effect diminishes upon removal of the compound. nih.gov This characteristic distinguishes it from some other noncompetitive NMDA receptor antagonists. nih.gov

The ability of alaproclate to modulate NMDA receptor activity, coupled with its capacity to increase SIRT1 levels, positions it as a compound of interest in the study of neurodegenerative diseases such as Alzheimer's disease. nih.govnih.govnih.gov The dual action of potentially reducing excitotoxicity and promoting cellular stress resistance pathways offers a multi-faceted approach to neuroprotection.

Table 2: (R)-Alaproclate Hydrochloride's Interaction with the NMDA Receptor

ParameterFindingReference
Mechanism of Action Non-competitive antagonist of the NMDA receptor nih.govnih.gov
Potency (IC50) 1.1 μM for inhibition of NMDA-evoked currents in rat hippocampal neurons nih.govnih.gov
Stereoselectivity The (S)-(-)-enantiomer is more potent than the (R)-(+)-enantiomer. nih.gov
Reversibility The inhibitory effect is reversible upon removal of the compound. nih.gov

Effects on Inositol (B14025) Phospholipid Signaling

The inositol phospholipid signaling pathway is a critical intracellular system that regulates a multitude of cellular functions, including cell growth, differentiation, and apoptosis. This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Despite the extensive investigation into the pharmacological profile of (R)-alaproclate hydrochloride, there is currently no available scientific literature that directly examines its effects on the inositol phospholipid signaling pathway. While some antidepressants have been shown to interact with components of this pathway, specific research on (R)-alaproclate hydrochloride's influence on enzymes such as phospholipase C or the levels of inositol phosphates has not been reported. Therefore, the relationship between (R)-alaproclate hydrochloride and inositol phospholipid signaling remains an uninvestigated area of its biochemical activity.

Preclinical Efficacy and Behavioral Studies of R Alaproclate Hydrochloride

Investigations in Animal Models of Affective Disorders

The potential antidepressant effects of alaproclate (B1199957) have been evaluated in several established animal models designed to screen for antidepressant-like activity.

In a comparative study, alaproclate was assessed alongside other antidepressant medications in six different animal models. nih.gov The results indicated that alaproclate demonstrated efficacy in a majority of these tests, which are designed to predict antidepressant effects in humans. nih.gov Specifically, it was found to be effective in the forced swim test, a modified learned helplessness procedure, the clonidine hypothermia test, a differential-reinforcement-of-low-rates (DRL-72s) schedule, and the conditioned avoidance response paradigm. nih.gov However, it did not show effectiveness in the social domination test. nih.gov These findings suggest a behavioral profile consistent with that of an antidepressant agent across multiple validated screening models. nih.gov

Animal Model(R)-Alaproclate Hydrochloride Efficacy
Forced Swim TestEffective
Learned HelplessnessEffective
Clonidine Hypothermia TestEffective
Differential-Reinforcement-of-Low-Rates (DRL-72s)Effective
Conditioned Avoidance ResponseEffective
Social Domination ParadigmNot Effective
Table 1. Summary of (R)-Alaproclate Hydrochloride's efficacy in various animal models used to investigate antidepressant drugs, based on available research data. nih.gov

Impact on Cognitive Function and Learning Paradigms

Beyond its effects on affective behaviors, research has also explored the influence of alaproclate on cognitive processes, particularly those involving spatial memory and learning.

Studies investigating the role of alaproclate in learning and memory have indicated that the compound can impair the spatial navigation ability of rats. medchemexpress.com It is suggested that alaproclate affects mechanisms related to cued navigation performance, which may involve sensory, sensorimotor, or motivational factors. medchemexpress.com Spatial navigation tasks in animal models are widely used to assess declarative memory, a cognitive function often affected in neurological and psychiatric disorders. nih.gov

In Vitro and Ex Vivo Translational Research

To elucidate the mechanisms underlying its behavioral effects, in vitro and ex vivo studies have been conducted to characterize the molecular and cellular actions of (R)-Alaproclate hydrochloride.

Alaproclate is characterized as a specific serotonin (B10506) (5-HT) uptake inhibitor. nih.gov In vitro binding studies have shown that it has virtually no effect on several other key receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine (B1211576) D2 receptors. nih.gov Furthermore, unlike tricyclic antidepressants, alaproclate has a negligible impact on muscarinic receptors and does not block norepinephrine (B1679862) uptake in vivo. nih.gov

The inhibition of 5-HT uptake by alaproclate demonstrates regional selectivity within the brain. nih.gov It is most potent in the hippocampus and hypothalamus, followed by the striatum and cerebral cortex, with low potency observed in the spinal cord. nih.gov Additionally, acute systemic treatment with alaproclate has been found to increase both the tissue level and the release of substance P in the periaqueductal grey area of the rat brain. nih.gov

Receptor/TransporterBinding Affinity/Action of Alaproclate
Serotonin (5-HT) TransporterSpecific Inhibitor
Norepinephrine (NA) TransporterNo significant blockade
5-HT ReceptorsPractically devoid of action
Histamine-H1 ReceptorsPractically devoid of action
Alpha-1 Adrenergic ReceptorsPractically devoid of action
Alpha-2 Adrenergic ReceptorsPractically devoid of action
Dopamine D2 ReceptorsPractically devoid of action
Muscarinic ReceptorsNegligible action
Table 2. Receptor and transporter binding profile of Alaproclate based on in vitro studies. nih.gov

Electrophysiological studies using whole-cell voltage clamp recording techniques in cultured rat hippocampal neurons have provided further insight into the compound's mechanism of action. nih.gov These investigations revealed that alaproclate produces a concentration-dependent block of the sustained voltage-dependent potassium (K+) current, with an IC50 of 6.9 µM. nih.gov

In addition to its effect on K+ channels, alaproclate also potently blocks N-methyl-D-aspartate (NMDA) receptor currents in these neurons, with an IC50 of 1.1 µM. nih.gov The blockade of NMDA receptors appears to occur primarily through an open-channel mechanism. nih.gov Interestingly, the compound did not affect GABA-A receptor currents at concentrations up to 100 µM. nih.gov A stereoselective effect was observed, where (+)-Alaproclate was a more potent blocker of K+ currents, while a reversed stereoselectivity was noted for the NMDA receptor current, suggesting that alaproclate interacts with these two channel types at structurally distinct binding sites. nih.gov

Ion Channel / Receptor CurrentEffect of AlaproclateIC50 Value
Voltage-dependent K+ CurrentConcentration-dependent block6.9 µM
NMDA Receptor CurrentPotent block1.1 µM
GABA-A Receptor CurrentNo effect (up to 100 µM)N/A
Table 3. Electrophysiological effects of Alaproclate on neuronal currents in cultured rat hippocampal neurons. nih.gov

Examination of Transporter-Mediated Uptake in Peripheral Cells

(R)-Alaproclate hydrochloride has been a subject of preclinical investigation to characterize its interaction with monoamine transporters in peripheral cells, with a particular focus on the serotonin transporter (SERT) in platelets. Platelets are often utilized as a peripheral model in such studies due to the pharmacological similarities between the platelet and neuronal serotonin transporter.

Research into the effects of the racemic mixture of alaproclate has demonstrated its activity as a competitive inhibitor of serotonin transport in platelet plasma membrane vesicles. This inhibition suggests a direct interaction with the serotonin transporter. Studies have indicated that alaproclate inhibits the transport of serotonin at concentrations that are lower than those needed to block the binding of imipramine, a tricyclic antidepressant that also targets the serotonin transporter nih.gov. This finding points to a distinct mechanism or binding characteristic of alaproclate at the transporter site.

The affinity of alaproclate for the serotonin transporter in platelets has been observed to be less sensitive to variations in the external sodium ion (Na+) concentration when compared to other antidepressants like imipramine nih.gov. This suggests that the binding of (R)-Alaproclate hydrochloride to the serotonin transporter may involve different subsites or conformational states of the transporter protein that are less dependent on sodium concentration for their interaction nih.gov.

While specific kinetic data for the (R)-enantiomer of alaproclate hydrochloride on peripheral cell transporters is not extensively detailed in publicly available literature, the established activity of the racemic compound provides a strong basis for its function as a serotonin uptake inhibitor in these cells. The stereoselectivity of other selective serotonin reuptake inhibitors (SSRIs), where one enantiomer is significantly more potent than the other, underscores the importance of evaluating the specific effects of the (R)-enantiomer. However, detailed preclinical studies quantifying the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of (R)-Alaproclate hydrochloride at the serotonin transporter in peripheral cells such as platelets remain to be fully elucidated in accessible research.

Metabolic Profile and Biotransformation of R Alaproclate Hydrochloride in Preclinical Models

Hepatic Enzyme Interactions and Oxidative Metabolism Inhibition

(R)-Alaproclate and its metabolites interact with the hepatic cytochrome P450 (CYP) enzyme system, leading to the inhibition of oxidative metabolism of other compounds. Studies utilizing rat liver microsomes have demonstrated that alaproclate (B1199957) can inhibit the metabolism of various drug substrates. For instance, it has been shown to impede the N-demethylation of ethylmorphine and the hydroxylation of hexobarbital, both processes mediated by CYP enzymes. nih.gov

This inhibitory effect is not limited to the parent compound. The N-demethylated metabolite of alaproclate also contributes significantly to the inhibition of hepatic drug metabolism. nih.gov Both alaproclate and its desmethyl metabolite have been documented to inhibit the O-dealkylation of p-nitroanisole and the N-demethylation of aminopyrine in rat liver microsomes. msdvetmanual.com Furthermore, the inhibitory properties of alaproclate and its primary metabolite extend to the hydroxylation of the antidepressant desipramine. nih.gov This pattern of broad, non-selective inhibition of oxidative drug-metabolizing enzymes suggests that (R)-alaproclate can significantly alter the pharmacokinetics of co-administered drugs that are substrates for these CYP enzymes. nih.govmsdvetmanual.com

SubstrateMetabolic Reaction InhibitedPreclinical Model System
EthylmorphineN-demethylationRat Liver Microsomes
HexobarbitalHydroxylationRat Liver Microsomes
p-NitroanisoleO-dealkylationRat Liver Microsomes
AminopyrineN-demethylationRat Liver Microsomes
DesipramineHydroxylationRat Liver Microsomes

Identification and Characterization of Major Metabolites

The biotransformation of (R)-alaproclate in preclinical species such as rats and dogs proceeds primarily through two major metabolic pathways: N-demethylation and aromatic hydroxylation. ethernet.edu.etresearchgate.net The principal metabolite formed via N-demethylation is desmethylalaproclate, which has been identified as a major metabolite in both rats and dogs. ethernet.edu.etresearchgate.net

The second significant pathway is the hydroxylation of the aromatic ring, which results in a ring-hydroxylated derivative of alaproclate. ethernet.edu.et In studies conducted in rats, both the N-demethylated and the ring-hydroxylated metabolites were identified as the main metabolic products excreted in urine following oral administration. ethernet.edu.et The characterization and identification of these metabolites have been accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). ethernet.edu.et

Metabolite NameMetabolic PathwaySpecies Detected In
DesmethylalaproclateN-demethylationRat, Dog
Ring-hydroxylated alaproclateAromatic HydroxylationRat

Pharmacokinetic Implications for Research Model Selection

Significant species-dependent differences in the metabolism and pharmacokinetics of (R)-alaproclate have been observed, which carries important implications for the selection of animal models in preclinical research. The plasma concentrations of alaproclate and its N-demethylated metabolite, desmethylalaproclate, vary notably between rats and dogs. researchgate.net

In rats, both the parent drug, alaproclate, and the desmethyl metabolite are present in significant concentrations in the plasma. researchgate.net In contrast, studies in dogs have shown that while the parent drug is readily detected, the plasma concentration of the desmethyl metabolite is substantially lower. researchgate.net This discrepancy in the metabolic ratio between species highlights that the systemic exposure to both the parent compound and its active metabolite can differ markedly depending on the animal model chosen.

These pharmacokinetic variations are critical considerations for toxicology and pharmacology studies. An animal model that produces a metabolite profile and exposure level that closely resembles that of humans is essential for the accurate prediction of efficacy and safety. Therefore, the pronounced differences in the metabolic handling of (R)-alaproclate between rats and dogs underscore the necessity of careful consideration and justification when selecting a species for preclinical evaluation, ensuring the model provides the most relevant data for human extrapolation.

Future Research Trajectories and Unexplored Avenues for R Alaproclate Hydrochloride

Advanced Preclinical Model Development for Specific Indications

A significant hurdle in the original development of alaproclate (B1199957) was the unforeseen hepatotoxicity in animal models. nih.gov Future investigations into (R)-Alaproclate hydrochloride would necessitate the use of advanced preclinical models that offer higher predictive validity for human responses.

Organ-on-a-Chip (OOC) Technology: To address the issue of hepatotoxicity, multi-organ "on-a-chip" systems, particularly those integrating gut and liver models, could be pivotal. nih.govnih.gov These microphysiological systems can mimic the in vivo environment more accurately, allowing for the study of drug absorption, metabolism, and potential liver injury in a human-relevant context. nih.govresearchgate.net Such models would be invaluable for assessing the specific metabolic pathways of (R)-Alaproclate hydrochloride and identifying potential toxic metabolites.

Human-Derived 3D Cell Cultures: Three-dimensional (3D) cell culture models, such as spheroids and organoids derived from human pluripotent stem cells (PSCs), offer a more complex and physiologically relevant alternative to traditional 2D cell cultures. researchgate.net Hepatic organoids, for instance, could be used to create patient-centric models to study genetic predispositions to drug-induced liver injury (DILI) from (R)-Alaproclate hydrochloride.

Disease-Specific Models: Given Alaproclate's action as an NMDA receptor antagonist, future research could explore its potential in neurological conditions beyond depression. nih.gov Developing advanced preclinical models for conditions like neuropathic pain or certain neurodegenerative disorders would be crucial. These could include sophisticated animal models with specific genetic modifications or human-derived neuronal co-culture systems to evaluate the therapeutic efficacy and neuronal network effects of the (R)-enantiomer.

Model TypeApplication for (R)-Alaproclate Hydrochloride ResearchPotential Insights
Gut-Liver-on-a-Chip Investigation of metabolism and hepatotoxicity.Human-relevant data on absorption, metabolic pathways, and potential for drug-induced liver injury. nih.govnih.gov
Human Hepatic Organoids Personalized toxicity screening.Understanding of patient-specific susceptibility to hepatotoxicity. researchgate.net
Neurological Disease Models Efficacy testing for new indications (e.g., neuropathic pain).Evaluation of therapeutic potential and mechanisms of action in specific neurological disorders.

Integration with Systems Biology and Omics Approaches

A systems biology approach, integrating various "omics" data, can provide a holistic understanding of the biological effects of (R)-Alaproclate hydrochloride. griffith.edu.au This goes beyond a single target-single outcome paradigm and helps to build comprehensive molecular models of the drug's action. wiley-vch.de

Transcriptomics: Analyzing changes in gene expression in relevant cell types (e.g., hepatocytes, neurons) following exposure to (R)-Alaproclate hydrochloride can reveal the cellular pathways that are modulated. This could shed light on the mechanisms of both its therapeutic effects and its toxicity.

Proteomics: Quantitative proteomics can identify alterations in protein levels and post-translational modifications. nih.gov This would be crucial for understanding how (R)-Alaproclate hydrochloride affects protein networks, which are the ultimate effectors of cellular function. For example, proteomic analysis of liver cells could pinpoint specific proteins involved in the toxicity pathway.

Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome provides a functional readout of the cellular state. griffith.edu.au Metabolomic profiling of biofluids (e.g., plasma, urine) from preclinical models treated with (R)-Alaproclate hydrochloride could identify unique metabolic signatures, or biomarkers, of efficacy and toxicity.

Data Integration: The true power of this approach lies in the computational integration of multi-omics datasets. wiley-vch.denih.gov By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct detailed network models to understand the complex interactions between the drug and the biological system, potentially identifying novel targets or off-target effects. nih.gov

Innovative Methodologies for Investigating Enantiomeric Contributions

Research has shown that the biological activity of alaproclate is stereoselective, with the S-(-)-enantiomer being a more potent NMDA receptor antagonist than the R-(+)-enantiomer. nih.gov A critical avenue of future research is to precisely delineate the distinct pharmacological and toxicological contributions of the (R)-enantiomer.

Enantiospecific Bioanalysis: The development of highly sensitive and validated enantiospecific analytical methods is a prerequisite for all preclinical and clinical studies. europa.eu These methods are essential to accurately determine the pharmacokinetic profiles of the individual enantiomers and to investigate the potential for in vivo chiral inversion (conversion of one enantiomer to the other).

Chiral Separation Techniques: Advanced chiral chromatography techniques are necessary to resolve and purify the (R)- and (S)-enantiomers for individual testing. This allows for a direct comparison of their biological activities without confounding effects from the other enantiomer.

Research ApproachObjectiveRationale
Enantiospecific Bioanalysis To accurately measure the concentration of each enantiomer in biological samples.Essential for understanding the pharmacokinetics and potential in vivo interconversion of the enantiomers. europa.eu
Comparative Functional Assays To determine the distinct biological effects of the (R)- and (S)-enantiomers.The known stereoselectivity at the NMDA receptor suggests other effects may also be enantiomer-specific. nih.gov
Stereoselective Toxicity Studies To identify if one enantiomer is primarily responsible for the observed hepatotoxicity.Could potentially enable the development of the less toxic enantiomer as a therapeutic agent.

By leveraging these advanced and integrated research strategies, the scientific community can build a comprehensive and nuanced understanding of (R)-Alaproclate hydrochloride, potentially paving the way for new therapeutic applications while mitigating the risks that halted its initial development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-Alaproclate hydrochloride, and how does the choice of protecting groups influence α-alkylation efficiency?

  • Methodological Answer : The synthesis of (R)-Alaproclate hydrochloride often involves α-methylation of amino acid esters. The Stabase protection method (using 1,1,4,4-tetramethyl-1,4-dichlorosilylethylene) enables selective α-alkylation by preventing ester hydrolysis or tertiary alcohol elimination. Critical steps include generating the Stabase ester enolate with lithium diisopropylamide (LDA) and hydrolyzing the silyl groups under mild biphasic conditions (ethyl acetate/1 M HCl). Flash chromatography is then used for purification . This method minimizes side reactions common in tertiary phenethyl alcohol systems.

Q. How does (R)-Alaproclate hydrochloride inhibit serotonin (5-HT) reuptake, and what experimental models validate its selectivity?

  • Methodological Answer : (R)-Alaproclate competitively inhibits serotonin transporters (SERT) by binding to the presynaptic neuronal membrane. In rat brain slices, it blocks 5-HT depletion induced by 4-methyl-α-ethyl-m-tyramine (H77/77) with EC50 values ranging from 4–18 mg/kg across cortical, hippocampal, hypothalamic, and striatal regions . Selectivity is confirmed via comparative assays showing negligible effects on norepinephrine or dopamine reuptake. Radioligand binding assays (e.g., using [³H]-paroxetine) further quantify SERT affinity .

Q. What are the recommended storage and handling protocols for (R)-Alaproclate hydrochloride to ensure stability?

  • Methodological Answer : The compound should be stored in airtight containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. For aqueous solutions, prepare fresh daily or aliquot and store at -20°C for ≤1 month. Avoid prolonged exposure to light or humidity, as degradation products may form. Dissolution in water is optimal; avoid organic solvents unless specified in experimental protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy of (R)-Alaproclate hydrochloride in serotonin modulation?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite interference. To address this, combine microdialysis (measuring extracellular 5-HT in rodent brains) with LC-MS/MS quantification of plasma and brain tissue concentrations. For example, while in vitro studies show IC50 = 1.1 µM for NMDA-induced currents in hippocampal neurons, in vivo models (e.g., forced swim tests) require doses ≥20 mg/kg to reduce immobility time . Adjust dosing regimens or use co-administration with CYP450 inhibitors to enhance bioavailability .

Q. What experimental designs are optimal for assessing (R)-Alaproclate’s neuroprotective effects in Alzheimer’s disease models?

  • Methodological Answer : Use transgenic mice (e.g., APP/PS1 or ApoE4-expressing models) and administer (R)-Alaproclate orally (20–40 mg/kg bid) for 4–8 weeks. Quantify SIRT1 levels via Western blot in hippocampal lysates and correlate with behavioral outcomes (Morris water maze for spatial memory). Include controls with NMDA receptor antagonists (e.g., memantine) to isolate 5-HT-mediated neuroprotection. Note that SIRT1 upregulation may require chronic dosing, contrasting acute serotonergic effects .

Q. How do stereochemical differences between (R)- and (S)-Alaproclate enantiomers affect pharmacological activity?

  • Methodological Answer : Enantioselective activity is evaluated via chiral HPLC separation followed by in vitro assays. The (R)-enantiomer shows 10-fold higher potency in 5-HT reuptake inhibition (IC50 = 0.8 µM vs. 8.2 µM for (S)-form) in synaptosomal preparations. Molecular docking studies suggest the (R)-configuration enhances hydrogen bonding with SERT residues (e.g., Tyr-95 and Asp-98). Validate using knock-in mice with SERT mutations to confirm binding specificity .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in (R)-Alaproclate studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope) for EC50/IC50 calculations. For behavioral data (e.g., forced swim test), apply mixed-effects models to account for inter-animal variability. Report 95% confidence intervals and use bootstrap resampling if n < 10. Ensure raw data is archived in FAIR-compliant repositories (e.g., Zenodo) with metadata on batch variability and purity (>95% by HPLC) .

Q. How can researchers ensure reproducibility in electrophysiological assays measuring NMDA receptor antagonism?

  • Methodological Answer : Standardize patch-clamp protocols: use acute hippocampal slices (300 µm thickness), maintain temperature at 32°C, and apply NMDA (100 µM) in Mg²⁺-free artificial cerebrospinal fluid. Include internal controls (e.g., AP-5) in each experiment. Report current amplitudes normalized to baseline (ΔI/I₀) and exclude cells with access resistance >20 MΩ. Inter-lab variability can be minimized by sharing detailed step-by-step protocols via platforms like protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.